molecular formula C15H15ClN4O3S B10939912 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10939912
M. Wt: 366.8 g/mol
InChI Key: ALZDYUPCEKZPTP-UHFFFAOYSA-N
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Description

N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the pyrazole intermediate.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a hydroxylamine derivative and a β-keto ester.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Biological Research: It has been used in studies to understand its effects on cellular processes and gene expression.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to changes in cellular processes and gene expression, which are being explored for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzamide
  • N-(3-Chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide
  • 3-Chlorobenzylamine

Uniqueness

N-[1-(3-Chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolesulfonamide is unique due to its combination of a pyrazole ring, an isoxazole ring, and a sulfonamide group

Properties

Molecular Formula

C15H15ClN4O3S

Molecular Weight

366.8 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H15ClN4O3S/c1-10-15(11(2)23-18-10)24(21,22)19-14-7-17-20(9-14)8-12-4-3-5-13(16)6-12/h3-7,9,19H,8H2,1-2H3

InChI Key

ALZDYUPCEKZPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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